

Application Note: Synthesis of Aniline Phosphinate

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Compound Focus: Aniline phosphinate

CAS No.: 82395-88-8

Cat. No.: S730027

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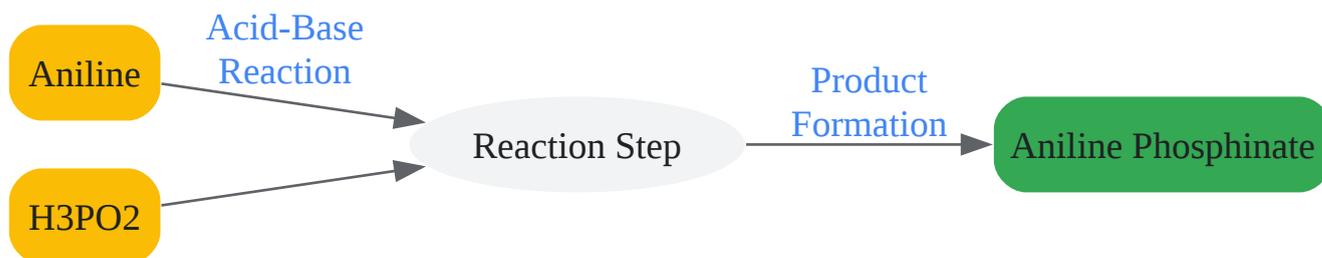
Abstract: This application note outlines a detailed laboratory-scale procedure for the synthesis of **aniline phosphinate** (CAS 82395-88-8), an organophosphorus compound with applications in pharmaceutical and agrochemical research. The protocol is designed for chemists and development professionals, emphasizing safety due to the hazardous nature of the starting materials. The proposed synthetic route involves an acid-base reaction between aniline and hypophosphorous acid [1].

Introduction & Rationale

Aniline phosphinate (C₆H₈NO₂P, MW 157.11 g/mol) is classified as an organophosphorus compound and an aniline derivative [1]. It is structurally considered a salt or mixture of aniline and phosphinous acid [1]. While its specific bioactivity is less documented, organophosphorus compounds analogous to **aniline phosphinate** are of significant interest due to their real or potential biological activity. They can act as false substrates or inhibitors for enzymes, leading to applications as agrochemicals, medicines, and bioactive intermediates [2]. The synthesis of phosphorus derivatives containing amino acid or aniline moieties can be challenging, often requiring complex reagents or hydrolysis steps [3]. The direct acid-base condensation proposed here offers a more straightforward, though not fully optimized, synthetic pathway [1].

Experimental Protocol

2.1. Proposed Synthetic Pathway The following diagram illustrates the proposed single-step synthesis of **aniline phosphinate** from aniline and hypophosphorous acid.



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2.2. Materials & Safety

Item	Specification / Note
Aniline	ACS reagent, ≥99.0%. Danger! Toxic by inhalation, skin contact, and ingestion. Causes methemoglobinemia [4].
Hypophosphorous Acid (H ₃ PO ₂)	50% w/w aqueous solution. Danger! Corrosive and a strong reducing agent.
Diethyl Ether	Anhydrous, for extraction. Warning! Highly flammable.
Equipment	250 mL round-bottom flask, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator.

Critical Safety Notes:

- **Personal Protective Equipment (PPE):** Wear appropriate gloves (nitrile/neoprene), lab coat, and safety goggles. Perform all operations in a certified fume hood.
- **Aniline Toxicity:** Aniline is rapidly absorbed through the skin and lungs. Skin contact can contribute to systemic toxicity, and effects may be delayed [4]. Its odor provides warning, but strict containment is mandatory.
- **Incompatibilities:** Aniline reacts with strong oxidizers, strong acids, and alkalis [4].

2.3. Step-by-Step Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, place aniline (9.3 g, 9.1 mL, 0.1 mol). Cool the flask in an ice-water bath ($-0-5\text{ }^{\circ}\text{C}$).
- **Addition:** Slowly and dropwise, add a 50% w/w aqueous solution of hypophosphorous acid (6.6 g, $\sim 5.7\text{ mL}$, 0.1 mol) to the stirred aniline. **Caution:** The reaction may be exothermic. Maintain the temperature below $10\text{ }^{\circ}\text{C}$ during the addition.
- **Stirring:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours. The formation of a solid precipitate (the product) may be observed.
- **Extraction (If Necessary):** If the product does not fully precipitate, transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake gently and allow the layers to separate. If a solid forms at the interface, it can be collected by filtration.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the solid cake thoroughly with 2-3 small portions of cold diethyl ether (e.g., 10 mL each).
- **Drying:** Dry the crude **aniline phosphinate** to a constant weight under high vacuum.

2.4. Purification & Analysis The crude product can typically be purified by recrystallization from a suitable solvent system such as ethanol-water [5]. The expected physical and chemical properties of the final product are summarized below.

Property	Expected Value / Description
Molecular Formula	$\text{C}_6\text{H}_8\text{NO}_2\text{P}$ [1]
Molecular Weight	157.11 g/mol [1]
CAS Number	82395-88-8 [1]
Appearance	Solid (exact form and color not specified in sources)
IUPAC Name	aniline; phosphinous acid [1]
SMILES	<chem>C1=CC=C(C=C1)N.OP=O</chem> [1]

Characterization: The final product should be characterized by:

- **Melting Point:** Determine using an Electrothermal apparatus [5].
- **FT-IR Spectroscopy:** Record spectrum on a KBr pellet ($4000-400\text{ cm}^{-1}$) [5].
- **NMR Spectroscopy:** Confirm structure by ^1H -NMR and ^{13}C -NMR [5].

Troubleshooting & Method Notes

- **Low Yield:** Ensure the hypophosphorous acid is fresh and of good quality. A large excess of acid does not typically improve yield and complicates purification. Extending the reaction time may be beneficial.
- **Product Purity:** If the product is oily or impure, recrystallization is essential. The ethanol-water system is a common starting point for optimization [5].
- **Scale-Up:** The protocol can be scaled up, but safety measures must be rigorously enforced. A study on a similar phosphorylation reaction showed that a tenfold scale-up was possible, albeit with a moderate decrease in yield [3].
- **Mechanism Note:** The hydrolysis of phosphinate esters to phosphinic acids is a key reaction in this field. It can proceed via an $A_{AC}2$ mechanism (involving water with P-O bond cleavage) or an $A_{AI}2$ mechanism (involving water with C-O bond cleavage) [6].

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To cite this document: Smolecule. [Application Note: Synthesis of Aniline Phosphinate]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730027#aniline-phosphinate-synthesis-protocol>]

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